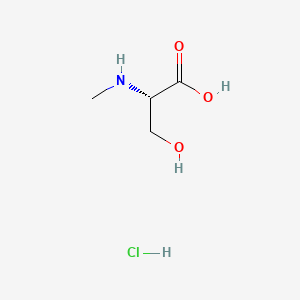

n-Methylserine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methylserine hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58000 . It’s commonly used in various chemical reactions .

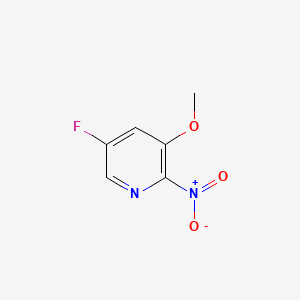

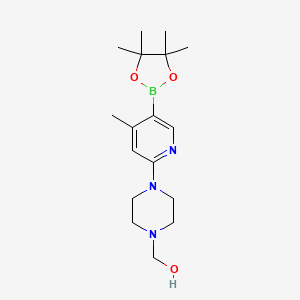

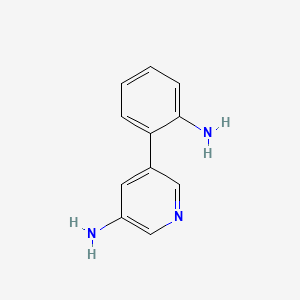

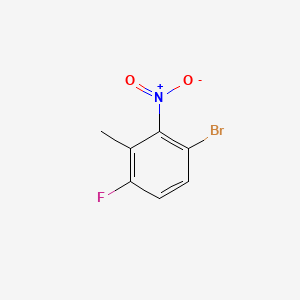

Molecular Structure Analysis

The molecular structure of n-Methylserine hydrochloride consists of 4 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be determined using various analytical methods .科学的研究の応用

Alzheimer’s Disease Research

N-Methyl amino acids, including n-Methylserine hydrochloride, play an important role in investigations on prevention or therapy of Alzheimer’s disease . Neurofibrillary tangles or amyloid plaque are physiological characteristics of this disease and β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils is inhibited by short β-amyloid congeners containing N-methyl amino acids at alternate residue .

Hyaluronan Production

N-Methyl-L-serine stimulates hyaluronan production in human skin fibroblasts . Hyaluronan is a major component of skin, where it is involved in tissue repair. The stimulation of hyaluronan production could potentially be used in skin care products and treatments .

Specificity to Methylated L-serine

The effect of N-Methyl-L-serine on hyaluronan production was found to be specific to methylated L-serine and not observed with other methylated amino acids . This specificity could be useful in designing targeted treatments or interventions .

Biochemical and Physiological Actions

N-Methyl-L-serine has been found to have certain biochemical and physiological actions. For instance, it has been found to have a melting point of 204 °C and a molecular weight of 119.12 . It also has a specific optical activity .

Use in Chemical Synthesis

N-Methyl-L-serine hydrochloride can be used in chemical synthesis. It has a boiling point of 326.2±32.0 °C and a melting point of 190 °C (dec.) .

Lysosomotropic Detergent

O-methyl-serine dodecylamine hydrochloride (MSDH) is a detergent that accumulates selectively in lysosomes, a so-called lysosomotropic detergent, with unexpected chemical properties . At physiological pH, it spontaneously forms vesicles, which disassemble into small aggregates (probably micelles) below pH 6.4 .

特性

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTMGTWVKIIMRC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)

![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)

![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)